molecular formula C15H9ClF3N3O B2706677 3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine CAS No. 400087-42-5

3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine

Cat. No.: B2706677
CAS No.: 400087-42-5
M. Wt: 339.7
InChI Key: ZZOPHXDAKWJXJC-UHFFFAOYSA-N
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Description

3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenyl ether linked to a pyrazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps. One common approach is to start with the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridine, which can be achieved through the chlorination of 5-(trifluoromethyl)-2-pyridine . The next step involves the formation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with an appropriate diketone . Finally, the phenyl ether linkage is formed through an etherification reaction, typically using a phenol derivative and a suitable leaving group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to maximize yield and minimize costs. This could include the use of continuous flow reactors for the chlorination and etherification steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Comparison with Similar Compounds

Biological Activity

3-Chloro-2-[4-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is a compound of interest in pharmaceutical and agricultural research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant experimental findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H12ClF3N3O\text{C}_{15}\text{H}_{12}\text{ClF}_3\text{N}_3\text{O}

This structure features a chloro group, a trifluoromethyl group, and a pyrazole moiety, which are known to influence biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties, likely through the inhibition of cyclooxygenase (COX) enzymes. Studies indicate that derivatives with similar structures show selective COX-2 inhibition, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural components could interact with microbial cell membranes or inhibit essential metabolic pathways within bacteria .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit COX-1 and COX-2 enzymes effectively. The selectivity index for COX-2 over COX-1 has been reported to be high, indicating a potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
3-Chloro Compound0.0340.0103.4

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory effects of the compound. In carrageenan-induced paw edema models, significant reductions in swelling were observed at doses comparable to standard treatments like diclofenac.

TreatmentDose (mg/kg)Edema Inhibition (%)
3-Chloro Compound5078.9
Diclofenac5082.8

Toxicology Studies

Toxicological assessments indicate that the compound exhibits a favorable safety profile, with LD50 values exceeding 2000 mg/kg in rodent models, suggesting low acute toxicity .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

  • Anti-inflammatory Efficacy : A study involving the administration of the compound in rats showed significant anti-inflammatory effects with minimal gastric irritation compared to traditional NSAIDs .
  • Microbial Inhibition : Research indicated that derivatives of this compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .

Properties

IUPAC Name

3-chloro-2-[4-(1H-pyrazol-5-yl)phenoxy]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O/c16-12-7-10(15(17,18)19)8-20-14(12)23-11-3-1-9(2-4-11)13-5-6-21-22-13/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOPHXDAKWJXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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